

Target Validation of AZD-4818 in Inflammatory Diseases: A Technical Guide

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Compound of Interest

Compound Name: AZD-4818

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Executive Summary

AZD-4818 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 1 (CCR1). CCR1 is a key mediator in the recruitment of inflammatory cells, making it a compelling target for therapeutic intervention in a range of inflammatory diseases. This technical guide provides an in-depth overview of the target validation for **AZD-4818**, summarizing its mechanism of action, preclinical data, and clinical findings in the context of inflammatory diseases, with a primary focus on Chronic Obstructive Pulmonary Disease (COPD). While **AZD-4818** demonstrated a favorable safety profile, it did not show significant clinical efficacy in a Phase II trial for COPD. This guide presents the available data to inform future research and development of CCR1-targeted therapies.

Introduction: The Role of CCR1 in Inflammation

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, T-cells, and dendritic cells.^[1] Its primary function is to mediate the migration of these cells to sites of inflammation in response to binding with its chemokine ligands.

Key CCR1 Ligands in Inflammation:

- CCL3 (MIP-1 α): Macrophage Inflammatory Protein-1 alpha

- CCL5 (RANTES): Regulated on Activation, Normal T Cell Expressed and Secreted
- CCL7 (MCP-3): Monocyte Chemoattractant Protein-3
- Other Ligands: CCL8, CCL13, CCL14, CCL15, and CCL23[1]

The interaction of these chemokines with CCR1 initiates a signaling cascade that leads to chemotaxis, the directed movement of immune cells along a chemical gradient. This process is crucial for the body's immune response but can become dysregulated in chronic inflammatory conditions, leading to excessive immune cell infiltration and tissue damage.[2] Consequently, blocking the CCR1 signaling pathway with an antagonist like **AZD-4818** presents a rational therapeutic strategy to mitigate inflammation.

AZD-4818: A CCR1 Antagonist

AZD-4818 is a small molecule developed by AstraZeneca as a selective antagonist of CCR1.[3] It was investigated as a potential treatment for COPD, a chronic inflammatory lung disease.[3][4] The rationale for its development was based on the hypothesis that by inhibiting CCR1-mediated recruitment of inflammatory cells to the lungs, **AZD-4818** could reduce inflammation and improve lung function in COPD patients.

Preclinical Target Validation

While a dedicated, comprehensive preclinical data package for **AZD-4818** is not publicly available, the general approach to validating a CCR1 antagonist involves a series of in vitro and in vivo studies. The following sections describe the typical experimental protocols and showcase data from other CCR1 antagonists to illustrate the validation process.

In Vitro Assays

A crucial step in validating a CCR1 antagonist is to demonstrate its potency and selectivity in vitro. Standard assays include:

- Competitive Radioligand Binding Assays: These assays determine the affinity of the antagonist for the CCR1 receptor by measuring its ability to displace a radiolabeled CCR1 ligand (e.g., [125I]-CCL3). The results are typically expressed as the inhibitory constant (K_i) or the half-maximal inhibitory concentration (IC₅₀).

- **Calcium Mobilization Assays:** CCR1 activation leads to an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block the calcium flux induced by a CCR1 agonist in cells expressing the receptor.
- **Chemotaxis Assays (Transwell Migration Assays):** These functional assays directly assess the ability of the antagonist to inhibit the migration of immune cells towards a CCR1 ligand.

Table 1: Illustrative In Vitro Profile of a CCR1 Antagonist (Data for BX-471)

Assay Type	Cell Line	Ligand	Parameter	Value (nM)
Competitive Binding	HEK293-hCCR1	[125I]-CCL3	Ki	2.8
Competitive Binding	HEK293-hCCR1	[125I]-CCL5	Ki	1.0
Competitive Binding	HEK293-hCCR1	[125I]-CCL7	Ki	5.5
Calcium Mobilization	CCR1-expressing cells	CCL3	IC50	Not Reported
Chemotaxis	Human Monocytes	CCL3	IC50	Not Reported

Note: This data for BX-471 is provided as an example of typical in vitro validation data for a CCR1 antagonist.

In Vivo Models of Inflammatory Disease

The efficacy of a CCR1 antagonist is further evaluated in animal models that recapitulate key aspects of human inflammatory diseases. For a COPD therapeutic, relevant models would include:

- **Cigarette Smoke Exposure Models:** Chronic exposure of rodents to cigarette smoke induces lung inflammation, emphysema, and airway remodeling, mimicking key features of human COPD.

- Lipopolysaccharide (LPS) Challenge Models: Intranasal or intratracheal administration of LPS, a component of Gram-negative bacteria, induces an acute inflammatory response in the lungs, characterized by neutrophil and macrophage infiltration.

Experimental Protocol: Cigarette Smoke-Induced Lung Inflammation in Mice

- Animal Model: C57BL/6 mice are commonly used.
- Exposure: Mice are exposed to whole-body or nose-only cigarette smoke for a defined period (e.g., 4-6 months).
- Treatment: **AZD-4818** or vehicle is administered (e.g., via inhalation or systemically) before or during the smoke exposure period.
- Endpoints:
 - Bronchoalveolar Lavage (BAL) Fluid Analysis: Quantification of inflammatory cells (macrophages, neutrophils, lymphocytes).
 - Lung Histology: Assessment of lung inflammation, emphysema (mean linear intercept), and goblet cell hyperplasia.
 - Cytokine and Chemokine Levels: Measurement of pro-inflammatory mediators in BAL fluid or lung homogenates (e.g., TNF- α , IL-6, KC).
 - Lung Function Measurement: Assessment of airway hyperresponsiveness and lung mechanics.

Clinical Validation: The **AZD-4818** COPD Trial (NCT00629239)

A Phase IIa, randomized, double-blind, placebo-controlled study was conducted to evaluate the tolerability, safety, and efficacy of inhaled **AZD-4818** in patients with moderate to severe COPD.

[\[4\]](#)[\[5\]](#)

Study Design

- Participants: 65 patients with moderate to severe COPD.[4][5]
- Intervention: Inhaled **AZD-4818** (300 µg twice daily) or placebo for 4 weeks.[4][5]
- Primary Outcome: Change from baseline in forced expiratory volume in 1 second (FEV1).
- Secondary Outcomes: Safety and tolerability, other lung function parameters, functional capacity (6-minute walk test), and health status.[4][5]

Clinical Findings

Table 2: Efficacy Outcomes of the **AZD-4818** Phase II COPD Trial[4][5]

Outcome Measure	AZD-4818 (n=33)	Placebo (n=32)	Difference (p-value)
Change from Baseline in FEV1 (L)	-	-	0.026 (p=0.69)
Change from Baseline in Morning PEF (L/min)	-	-	-6 (p=0.23)

Table 3: Safety and Tolerability of **AZD-4818** in the Phase II COPD Trial[4][5]

Adverse Event	AZD-4818 (n=33)	Placebo (n=32)
Treatment-Related Adverse Events	13	14
Serious Adverse Events	2 (1 exacerbation, 1 deep vein thrombosis)	0
Discontinuations due to Adverse Events	7	4

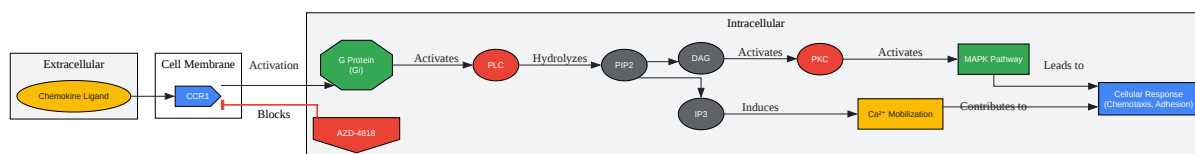
The study concluded that inhaled **AZD-4818** was well tolerated but showed no beneficial effect on lung function, functional capacity, or health status in patients with moderate to severe

COPD.[4][5] Plasma concentrations of **AZD-4818** confirmed that patients were exposed to the drug as expected.[4][5]

Signaling Pathways and Experimental Workflows

CCR1 Signaling Pathway

The binding of a chemokine ligand to CCR1 triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. This initiates a downstream signaling cascade involving multiple pathways that ultimately result in cellular responses such as chemotaxis, adhesion, and the release of pro-inflammatory mediators.

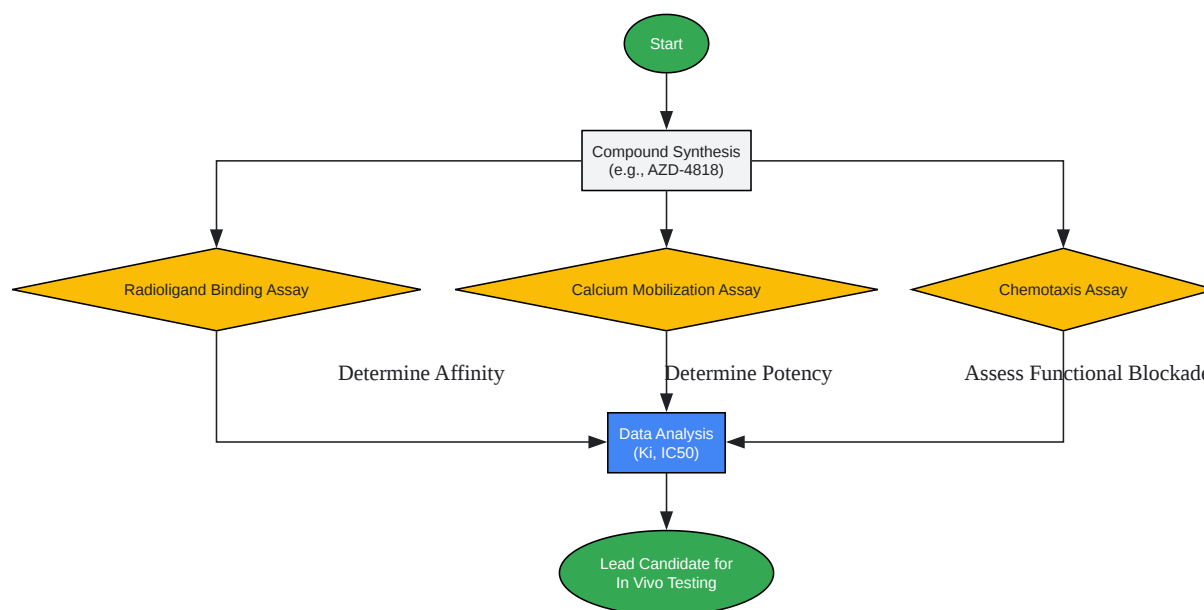


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Caption: Simplified CCR1 signaling pathway and the inhibitory action of **AZD-4818**.

Experimental Workflow for In Vitro Validation of a CCR1 Antagonist

The following diagram illustrates a typical workflow for the in vitro characterization of a CCR1 antagonist.



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Caption: A typical experimental workflow for the in vitro validation of a CCR1 antagonist.

Discussion and Future Perspectives

The development of **AZD-4818** for COPD highlights the complexities of translating a promising therapeutic hypothesis into clinical efficacy. Despite strong preclinical rationale for targeting CCR1 in inflammatory diseases, the lack of a beneficial effect of **AZD-4818** in COPD patients suggests several possibilities:

- **Redundancy in Inflammatory Pathways:** Other chemokine receptors and inflammatory mediators may play a more dominant or redundant role in the pathophysiology of established COPD, making the inhibition of CCR1 alone insufficient.

- **Disease Heterogeneity:** COPD is a complex and heterogeneous disease. It is possible that CCR1 antagonism may be effective in a specific subset of patients with a particular inflammatory phenotype that was not specifically selected for in the clinical trial.
- **Target Engagement and Drug Delivery:** While plasma levels of **AZD-4818** were detected, it is possible that the local concentration in the lung tissue was not sufficient to achieve the required level of CCR1 occupancy for a therapeutic effect.

The findings from the **AZD-4818** program, along with those of other CCR1 antagonists in various inflammatory conditions, underscore the importance of a deeper understanding of the specific inflammatory pathways driving different diseases and patient subsets. Future efforts in this area may benefit from:

- **Biomarker-Driven Patient Selection:** Identifying biomarkers that can predict which patients are most likely to respond to CCR1-targeted therapies.
- **Combination Therapies:** Exploring the potential of combining CCR1 antagonists with other anti-inflammatory or bronchodilator therapies.
- **Exploring Other Inflammatory Indications:** The role of CCR1 in other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, continues to be an active area of research.

Conclusion

The target validation of **AZD-4818** provides valuable insights into the therapeutic potential and challenges of inhibiting the CCR1 pathway in inflammatory diseases. While **AZD-4818** did not demonstrate efficacy in a broad COPD population, the robust preclinical rationale for targeting CCR1 remains. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and drug developers working on novel anti-inflammatory therapies, emphasizing the need for a nuanced and targeted approach to modulating the complex inflammatory cascade.

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References

- 1. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β -arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
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